molecular formula C11H10BrFN4OS B10919824 4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide

Cat. No.: B10919824
M. Wt: 345.19 g/mol
InChI Key: MIKQLVXCKNVCAC-LNKIKWGQSA-N
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Description

4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of the core structures, such as the pyrazole and thiophene rings. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrFN4OS

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10BrFN4OS/c1-2-17-10(13)7(5-15-17)4-14-16-11(18)9-3-8(12)6-19-9/h3-6H,2H2,1H3,(H,16,18)/b14-4+

InChI Key

MIKQLVXCKNVCAC-LNKIKWGQSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=CS2)Br)F

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=CS2)Br)F

Origin of Product

United States

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